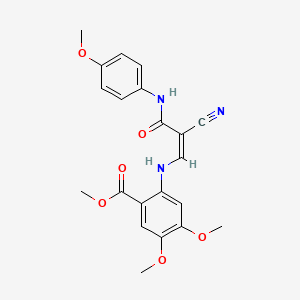
(Z)-methyl 2-((2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-methyl 2-((2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C21H21N3O6 and its molecular weight is 411.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-methyl 2-((2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the context of anticancer and antibacterial properties. This article synthesizes current research findings, including molecular docking studies, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a methoxyphenyl group, cyano groups, and a dimethoxybenzoate moiety. Its molecular formula is C17H18N4O5, with a molecular weight of approximately 366.35 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of similar compounds exhibit significant anticancer activity. For instance, compounds containing the cyanoacrylate structure have been shown to inhibit monocarboxylate transporters (MCTs), which play a crucial role in cancer cell metabolism. Inhibition of MCTs can lead to reduced energy supply to cancer cells, ultimately impairing their viability .
Case Study:
In a study involving MCT1-expressing cancer cell lines (A-549 and MCF-7), compounds with structural similarities to this compound demonstrated significant antiproliferative effects. The half-maximal growth inhibition (GI50) values were reported as low as 25 µM, indicating potent activity against these cell lines .
| Compound | GI50 (µM) | Mechanism of Action |
|---|---|---|
| (Z)-methyl... | 25 | MCT inhibition |
| Similar Derivative | 20 | Apoptosis induction |
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. Research on related compounds has shown inhibitory effects against various bacterial strains. For example, derivatives with similar cyanoacrylate structures exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Table of Antibacterial Activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions of this compound with target enzymes such as DNA gyrase and topoisomerase IV. These studies revealed favorable binding modes and energies comparable to known inhibitors .
Eigenschaften
IUPAC Name |
methyl 2-[[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]amino]-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-27-15-7-5-14(6-8-15)24-20(25)13(11-22)12-23-17-10-19(29-3)18(28-2)9-16(17)21(26)30-4/h5-10,12,23H,1-4H3,(H,24,25)/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIVZPAWIJLASQ-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CNC2=CC(=C(C=C2C(=O)OC)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\NC2=CC(=C(C=C2C(=O)OC)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














